molecular formula C22H23OP B12518156 4-Phenylbutan-2-yl diphenylphosphinite CAS No. 820961-78-2

4-Phenylbutan-2-yl diphenylphosphinite

Cat. No.: B12518156
CAS No.: 820961-78-2
M. Wt: 334.4 g/mol
InChI Key: PANBMELMYFXOGY-UHFFFAOYSA-N
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Description

4-Phenylbutan-2-yl diphenylphosphinite is an organic compound that belongs to the class of phosphinite compounds It is characterized by the presence of a phosphinite group attached to a 4-phenylbutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutan-2-yl diphenylphosphinite typically involves the reaction of 4-phenylbutan-2-ol with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphinite bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutan-2-yl diphenylphosphinite can undergo various chemical reactions, including:

    Oxidation: The phosphinite group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinite group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

4-Phenylbutan-2-yl diphenylphosphinite has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbutan-2-yl diphenylphosphinite primarily involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphinite group can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of catalytic processes .

Properties

CAS No.

820961-78-2

Molecular Formula

C22H23OP

Molecular Weight

334.4 g/mol

IUPAC Name

diphenyl(4-phenylbutan-2-yloxy)phosphane

InChI

InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)23-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3

InChI Key

PANBMELMYFXOGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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